molecular formula C8H14N2O4 B023832 (S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone CAS No. 71405-01-1

(S)-3-(N-Boc-amino)-1-hydroxy-2-azetidinone

Cat. No.: B023832
CAS No.: 71405-01-1
M. Wt: 202.21 g/mol
InChI Key: RIBKFUFXCHRYDR-YFKPBYRVSA-N
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Chemical Reactions Analysis

Endoxifen hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Endoxifen hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Endoxifen hydrochloride is similar to other selective estrogen receptor modulators, such as tamoxifen and 4-hydroxytamoxifen. it has unique properties that make it more effective in certain applications. For example, endoxifen hydrochloride has a higher affinity for the estrogen receptor and greater potency as an antiestrogen compared to tamoxifen . Similar compounds include:

Endoxifen hydrochloride’s unique properties and effectiveness in specific applications make it a valuable compound in scientific research and medicine.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4/c1-8(2,3)14-7(12)9-5-4-10(13)6(5)11/h5,13H,4H2,1-3H3,(H,9,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBKFUFXCHRYDR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503692
Record name tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71405-01-1
Record name tert-Butyl [(3S)-1-hydroxy-2-oxoazetidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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